molecular formula C7H6Cl2FNO B8305748 2,4-Dichloro-5-fluoro-3-methoxyaniline

2,4-Dichloro-5-fluoro-3-methoxyaniline

Cat. No. B8305748
M. Wt: 210.03 g/mol
InChI Key: JAWLJWKSLVHDQK-UHFFFAOYSA-N
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Patent
US06699992B2

Procedure details

72.0 g of 2,4-dichloro-5-fluoro-3-methoxynitrobenzene (0.30 mol) and 2.65 g of Pd/C in 500 ml of methanol were hydrogenated under 3 Mpa (hydrogen pressure) at 60° C. for 3 hours. The reactant was cooled to room temperature. The catalyst was filtered out, and the solvent was evaporated to give 58.5 g of 2,4-dichloro-5-fluoro-3-methoxyaniline (0.279 mol) in 92.9% yield.
Name
2,4-dichloro-5-fluoro-3-methoxynitrobenzene
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2.65 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([Cl:10])[C:5]([F:11])=[CH:4][C:3]=1[N+:12]([O-])=O.[H][H]>CO.[Pd]>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([Cl:10])[C:5]([F:11])=[CH:4][C:3]=1[NH2:12]

Inputs

Step One
Name
2,4-dichloro-5-fluoro-3-methoxynitrobenzene
Quantity
72 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1OC)Cl)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
2.65 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered out
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=C(C(=C1OC)Cl)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.279 mol
AMOUNT: MASS 58.5 g
YIELD: PERCENTYIELD 92.9%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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